- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol, Chemical Science, 2023, 14(31), 8315-8320

Cas no 932-31-0 (2-Tolylmagnesium Bromide)

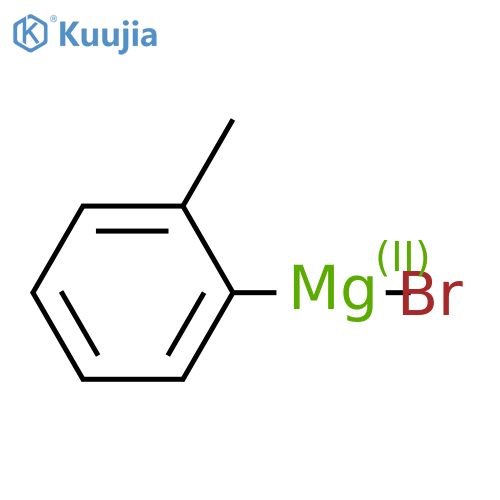

2-Tolylmagnesium Bromide structure

Nome do Produto:2-Tolylmagnesium Bromide

2-Tolylmagnesium Bromide Propriedades químicas e físicas

Nomes e Identificadores

-

- Magnesium,bromo(2-methylphenyl)-

- (O)-Tolylmagnesium bromide solution

- magnesium,methylbenzene,bromide

- O-TOLYLMAGNESIUM BROMIDE

- O-TOLYLMAGNESIUM BROMIDE 1M THF

- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal

- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle

- 2.0 M solution in diethyl ether ,MkSeal

- 2-Methylphenylmagnesium bromide

- 2-TOLYL MAGNESIUM BROMIDE

- o-TolylMagnesiuM broMide solution

- -Tolylmagnesium bromide solution

- Bromo-o-tolylmagnesium

- 2-Tolylmagnesium bromide

- bromo(2-methylphenyl)magnesium

- o-Methylphenylmagnesium bromide

- o-tolyl magnesium bromide

- C7H7BrMg

- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)

- tolylmagnesium bromide

- o-Tolylmagnesiumbromid

- toluylmagnesium bromide

- bromo(o-tolyl)magnesium

- o-tolyl-magnesiumbromide

- 2-toluylmagnesium bromide

- o-toluyl magnesium bromid

- Bromo(2-methylphenyl)magnesium (ACI)

- Magnesium, bromo-o-tolyl- (7CI, 8CI)

- o-Tolylmagnesium bromide (6CI)

- Ortho-methylphenylmagnesium bromide

- 2-Tolylmagnesium Bromide

-

- MDL: MFCD00010350

- Inchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1

- Chave InChI: DVXDIGKNJYSMFM-UHFFFAOYSA-M

- SMILES: Br[Mg]C1C(C)=CC=CC=1

Propriedades Computadas

- Massa Exacta: 193.95800

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 145

- Contagem de Unidades Ligadas Covalentemente: 3

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 0

- XLogP3: nothing

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.013 g/mL at 25 °C

- Ponto de Flash: −40 °F

- PSA: 0.00000

- LogP: 2.64080

- Solubilidade: Not determined

- Sensibilidade: Sensitive to moisture and air

2-Tolylmagnesium Bromide Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H225,H302,H314,H335,H371,H372

- Declaração de Advertência: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501

- Número de transporte de matérias perigosas:UN 3399 4.3/PG 1

- Código da categoria de perigo: R12;R14;R34;R40;R20/21/22

- Instrução de Segurança: S16; S26; S33; S36/37/39; S45

-

Identificação dos materiais perigosos:

- Frases de Risco:R12

- Classe de Perigo:3/8

- PackingGroup:II

2-Tolylmagnesium Bromide Dados aduaneiros

- CÓDIGO SH:2931900090

- Dados aduaneiros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-Tolylmagnesium Bromide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥553 | 2024-05-20 | |

| TRC | T536760-1g |

2-Tolylmagnesium Bromide |

932-31-0 | 1g |

45.00 | 2021-07-16 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥460.90 | 2023-09-01 | |

| abcr | AB142696-100 g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100 g |

€163.60 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |

o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |

932-31-0 | 100g |

¥460.00 | 2024-04-15 | ||

| abcr | AB142696-100g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100g |

€157.20 | 2025-02-13 | |

| A2B Chem LLC | AI66185-100g |

o-Tolylmagnesium bromide solution |

932-31-0 | 100g |

$84.00 | 2024-05-20 | ||

| A2B Chem LLC | AI66185-100ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 100ml |

$230.00 | 2024-07-18 | ||

| A2B Chem LLC | AI66185-500ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 500ml |

$536.00 | 2024-07-18 | ||

| TRC | T536760-25g |

2-Tolylmagnesium Bromide |

932-31-0 | 25g |

140.00 | 2021-07-16 |

2-Tolylmagnesium Bromide Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

Referência

- Pushing steric limits in osmium(IV) tetraaryl complexes, Dalton Transactions, 2022, 51(27), 10558-10570

Método de produção 3

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled

Referência

- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetate, Chemical Communications (Cambridge, 2022, 58(44), 6433-6436

Método de produção 4

Condições de reacção

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

Referência

- An improved route to osmium(IV) tetraaryl complexes, ChemRxiv, 2020, 1, 1-11

Método de produção 5

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt

Referência

- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation, Organic Letters, 2023, 25(5), 750-755

Método de produção 6

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h

Referência

- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactions, Organic Chemistry Frontiers, 2022, 9(15), 4164-4170

Método de produção 7

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

Referência

- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxides, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131

Método de produção 8

Condições de reacção

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt

Referência

- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole, Chemistry - A European Journal, 2010, 16(16), 4725-4728

Método de produção 9

Condições de reacção

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C

Referência

- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane, Angewandte Chemie, 2017, 56(41), 12774-12777

Método de produção 10

Condições de reacção

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt

Referência

- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxide, Journal of Organic Chemistry, 2023, 88(6), 3822-3829

Método de produção 11

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C

Referência

- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation, Angewandte Chemie, 2023, 62(28),

Método de produção 12

Condições de reacção

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt

Referência

- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon Atom, ACS Catalysis, 2022, 12(19), 12310-12314

Método de produção 13

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux

Referência

- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy, Nature Communications, 2023, 14(1),

Método de produção 14

Condições de reacção

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C

Referência

- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),

Método de produção 15

Condições de reacção

1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C

Referência

- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation, Organic Letters, 2023, 25(20), 3644-3648

Método de produção 16

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Referência

- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide, Organic Letters, 2023, 25(14), 2537-2542

Método de produção 17

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

Referência

- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable Compositions, ACS Catalysis, 2022, 12(23), 14629-14636

Método de produção 18

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux

Referência

- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water, Organic Letters, 2022, 24(28), 5029-5033

Método de produção 19

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux

Referência

- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005

Método de produção 20

Condições de reacção

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

Referência

- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an Oxidant, Synthesis, 2023, 55(5), 765-772

2-Tolylmagnesium Bromide Preparation Products

2-Tolylmagnesium Bromide Literatura Relacionada

-

1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169

-

Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558

-

Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972

-

4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850

-

5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442

932-31-0 (2-Tolylmagnesium Bromide) Produtos relacionados

- 403804-61-5(2-(methylamino)-3-sulfanylpropanoic acid hydrochloride)

- 1804486-25-6(Methyl 2-(bromomethyl)-5-chloro-3-(difluoromethyl)pyridine-4-carboxylate)

- 2138424-59-4(1-[1-(3-Aminopropyl)cyclohexyl]-3-propylurea)

- 1375964-28-5(6-Aminoseleno-D-luciferin)

- 179686-79-4(N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde)

- 1160415-45-1(Bepotastine tosylate)

- 1105248-50-7(N-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide)

- 1805537-27-2(4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetic acid)

- 52646-27-2(Celloheptaose)

- 2228267-45-4(N-methyl-1-(pyrimidin-4-yl)methylcyclopropan-1-amine)

Fornecedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

上海贤鼎生物科技有限公司

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Nanjing jingzhu bio-technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel